

# Molecular formula and weight of MC-DOXHZN hydrochloride

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Compound of Interest

Compound Name: MC-DOXHZN hydrochloride

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# In-Depth Technical Guide: MC-DOXHZN Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**MC-DOXHZN hydrochloride**, also known as aldoxorubicin, is a rationally designed albumin-binding prodrug of the widely used chemotherapeutic agent doxorubicin. This document provides a comprehensive technical overview of its chemical properties, mechanism of action, and relevant experimental methodologies. By leveraging the endogenous albumin transport pathways, **MC-DOXHZN hydrochloride** aims to enhance the therapeutic index of doxorubicin by increasing its accumulation in tumor tissues while mitigating systemic toxicity, particularly cardiotoxicity.

# **Chemical Properties**

**MC-DOXHZN hydrochloride** is chemically identified as (E/Z)-Doxorubicin(6-maleimidocaproyl)hydrazone hydrochloride. Its key quantitative data are summarized in the table below.



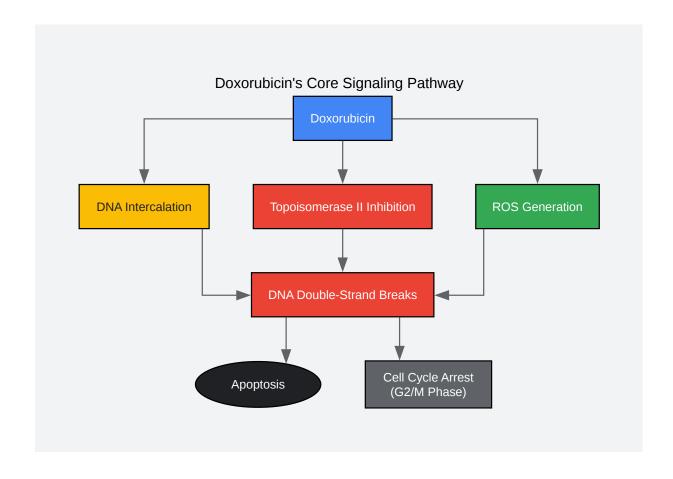
Property	Value
Molecular Formula	C37H43CIN4O13
Molecular Weight	787.22 g/mol
CAS Number	480998-12-7
Appearance	Orange to reddish-brown solid
Synonyms	Aldoxorubicin hydrochloride, (E/Z)- Doxorubicin(6-maleimidocaproyl)hydrazone hydrochloride

# **Mechanism of Action**

MC-DOXHZN hydrochloride is engineered to circulate in the bloodstream bound to albumin, which preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. The acidic microenvironment of the tumor facilitates the cleavage of the acid-sensitive hydrazone linker, releasing the active cytotoxic agent, doxorubicin. Doxorubicin then exerts its anticancer effects through multiple mechanisms, primarily by inhibiting DNA topoisomerase II, which leads to DNA double-strand breaks and subsequent apoptosis.[1][2][3]

# Signaling Pathway of Doxorubicin (Active Metabolite)





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Caption: Core signaling pathway of Doxorubicin.

# Experimental Protocols Synthesis of (6-Maleimidocaproyl)hydrazone of Doxorubicin Hydrochloride

This protocol outlines the synthesis of the doxorubicin-linker conjugate.

#### Materials:

- · Doxorubicin hydrochloride
- (6-Maleimidocaproyl)hydrazide
- Trifluoroacetic acid (TFA)



- Methanol
- Acetonitrile
- Methyl tert-butyl ether (MTBE)

#### Procedure:

- Dissolve doxorubicin hydrochloride in methanol containing a catalytic amount of TFA.
- In a separate flask, dissolve (6-maleimidocaproyl)hydrazide in methanol.
- Add the (6-maleimidocaproyl)hydrazide solution to the doxorubicin solution dropwise while stirring.
- Stir the reaction mixture in the dark at room temperature for 8-12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, partially evaporate the solvent under reduced pressure.
- Precipitate the product by adding acetonitrile.
- Filter the precipitate and wash it with MTBE.
- Dry the final product, MC-DOXHZN hydrochloride, under vacuum.

# In Vitro Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of **MC-DOXHZN hydrochloride** on cancer cell lines.

#### Materials:

- Cancer cell line of interest (e.g., MCF-7, HepG2)
- Complete culture medium (e.g., DMEM with 10% FBS)
- MC-DOXHZN hydrochloride



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Phosphate-buffered saline (PBS)

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Drug Treatment: Prepare serial dilutions of MC-DOXHZN hydrochloride in serum-free medium. Remove the existing medium from the wells and add 100 μL of the drug dilutions. Include untreated control wells. Incubate for 48-72 hours.
- MTT Addition: After the incubation period, remove the medium and wash the cells with PBS.
   Add 20 μL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

# **Apoptosis Detection (Annexin V-FITC/PI Staining)**

This protocol is for quantifying apoptosis induced by MC-DOXHZN hydrochloride.

#### Materials:

- Cancer cell line
- MC-DOXHZN hydrochloride



- · 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Binding Buffer
- · Flow cytometer

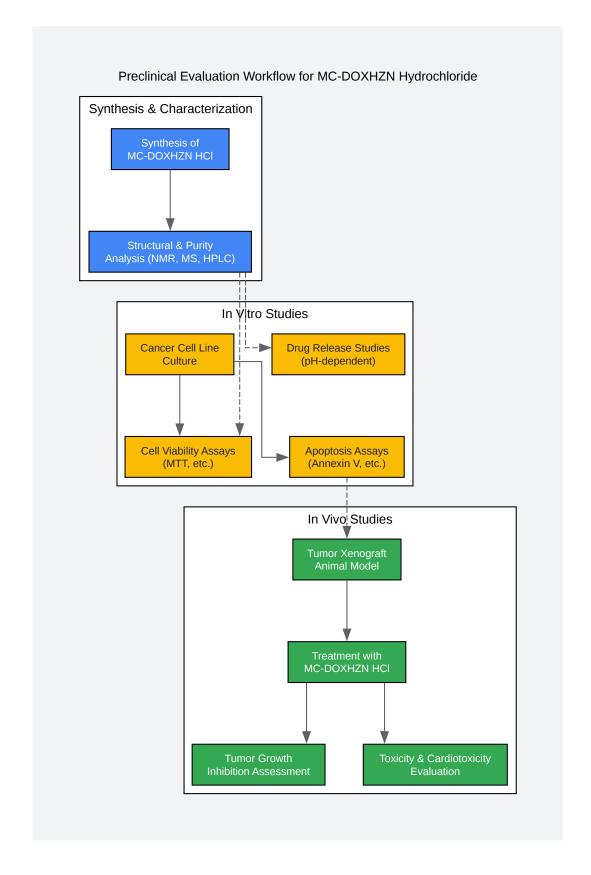
#### Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight.
   Treat the cells with desired concentrations of MC-DOXHZN hydrochloride for 24-48 hours.
- Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
- Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI
  according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room
  temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

# **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for the preclinical evaluation of **MC-DOXHZN hydrochloride**.





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Caption: Preclinical evaluation workflow.



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